(5-(Methylthio)pyridin-3-ylthio)methylboronic acid
Overview
Description
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid is a boronic acid derivative with the molecular formula C7H10BNO2S2 This compound is known for its unique structure, which includes a pyridine ring substituted with a methylthio group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methylthio)pyridin-3-ylthio)methylboronic acid typically involves the reaction of 5-(methylthio)pyridine-3-thiol with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid moiety to other functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(Methylthio)pyridin-3-ylthio)methylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes. The compound’s effects are mediated through its ability to bind to specific molecular targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (5-(Methylthio)pyridin-2-ylthio)methylboronic acid
- (5-(Methylthio)pyridin-4-ylthio)methylboronic acid
- (5-(Ethylthio)pyridin-3-ylthio)methylboronic acid
Uniqueness
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methylthio group and a boronic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)sulfanylmethylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S2/c1-12-6-2-7(4-9-3-6)13-5-8(10)11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHBNWZAAQZNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CN=CC(=C1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657159 | |
Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-66-2 | |
Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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